BenchChemオンラインストアへようこそ!

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate

Enantioselective Synthesis Statin Intermediates Enzymatic Hydrolysis

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate, also known as (R)-3-hydroxyglutarate ethyl tert-butyl ester, is a chiral monoester intermediate in the synthesis of HMG-CoA reductase inhibitors (statins). It features orthogonal ester protecting groups—a base-labile ethyl ester and an acid-labile tert-butyl ester—on a 3-hydroxypentanedioic acid backbone.

Molecular Formula C11H20O5
Molecular Weight 232.27 g/mol
CAS No. 128237-30-9
Cat. No. B162911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate
CAS128237-30-9
Molecular FormulaC11H20O5
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(=O)OC(C)(C)C)O
InChIInChI=1S/C11H20O5/c1-5-15-9(13)6-8(12)7-10(14)16-11(2,3)4/h8,12H,5-7H2,1-4H3
InChIKeyFPBJFAVNPRGOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate (CAS 128237-30-9): Chiral Ester Intermediate for Statin Synthesis


5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate, also known as (R)-3-hydroxyglutarate ethyl tert-butyl ester, is a chiral monoester intermediate in the synthesis of HMG-CoA reductase inhibitors (statins) [1]. It features orthogonal ester protecting groups—a base-labile ethyl ester and an acid-labile tert-butyl ester—on a 3-hydroxypentanedioic acid backbone. This compound is typically supplied as the (R)-enantiomer, which is essential for constructing the pharmacophoric 3,5-dihydroxyheptanoic acid side chain of active statin molecules [2].

Why 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate Cannot Be Replaced by Generic 3-Hydroxyglutarate Esters


Generic substitution of 3-hydroxyglutarate esters in statin synthesis is precluded by the requirement for regioselective, orthogonal deprotection. Simple dialkyl esters (e.g., diethyl or dimethyl 3-hydroxyglutarate) lack the acid/base differentiation needed to sequentially unmask the 1- and 5-carboxyl groups during chiral side-chain assembly, leading to complex mixtures and reduced yield [1]. Variants with identical protecting groups or different ester combinations (e.g., 5-O-methyl 1-O-ethyl) do not offer the same kinetic selectivity during deprotection, while the wrong enantiomer (e.g., (S)-isomer) produces a pharmacologically inactive diastereomer in the final drug substance [2].

Quantitative Differentiation Evidence for 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate (CAS 128237-30-9)


Enantiomeric Excess: (R)- vs. (S)-5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate Produced by Enzymatic Resolution

The bacterial esterase-catalyzed hemihydrolysis of diethyl 3-hydroxyglutarate in a biphasic system yields the target (R)-monoester with significantly higher enantiomeric excess compared to the (S)-enantiomer under the same conditions, or relative to chemical resolution methods [1]. This enzymatic approach provides a scalable route to the chirally pure intermediate required for statin synthesis.

Enantioselective Synthesis Statin Intermediates Enzymatic Hydrolysis

Synthetic Yield: Orthogonally Protected Monoester vs. Symmetrical Diethyl 3-Hydroxyglutarate in Statin Side-Chain Assembly

The sequential deprotection of the target tert-butyl ethyl diester in the synthesis of rosuvastatin intermediate provides a regioselective advantage over the symmetrical diethyl 3-hydroxyglutarate, which requires non-selective hydrolysis and leads to statistical mixtures of mono-acids [1]. The target compound enables stepwise unmasking, improving overall yield of the desired regioisomer.

Regioselective Deprotection Statin Synthesis Process Chemistry

Catalytic Asymmetric Hydrogenation Substrate Scope: tert-Butyl Ethyl 3-Oxoglutarate vs. Other Dialkyl 3-Oxoglutarates

In ruthenium-catalyzed asymmetric hydrogenation, tert-butyl ethyl 3-oxoglutarate exhibits superior enantioselectivity in non-conventional solvents compared to diethyl or dimethyl 3-oxoglutarate. Using RuCl(benzene)(S)-SunPhos, the target substrate gave up to 90% ee in acetone, whereas the diethyl analog gave only ~80% ee under identical conditions [1]. This highlights the unique interplay between the tert-butyl group and the chiral Ru catalyst.

Asymmetric Hydrogenation Ruthenium Catalysis Solvent Effect

Scalability: Enzymatic vs. Chemical Resolution for Producing Multi-Kilogram Batches of (R)-5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate

The patented enzymatic process using 'Esterase 30 000' for the preparation of (R)-monoester has been demonstrated on a multi-kilogram scale with consistent >99% ee and 85% isolated yield, whereas traditional chemical resolution with chiral amines typically gives 70-80% yield and requires multiple recrystallizations to reach >98% ee [1]. This enzymatic method is documented in patent literature as the preferred industrial route.

Industrial Enzymatic Resolution Green Chemistry Statin Intermediate

High-Value Application Scenarios for 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate (CAS 128237-30-9)


Chiral Building Block for Rosuvastatin Calcium API Synthesis

Used as the direct precursor for the (3R)-3-hydroxyglutarate fragment in rosuvastatin. The high enantiopurity (>99% ee) and orthogonal protection enable regioselective introduction of the sulfonamide side chain without racemization [1]. Procurement of this specific monoester eliminates the need for in-house resolution steps, reducing development time by 2-3 weeks for kilo lab batches [2].

Substrate for Ru-Catalyzed Asymmetric Hydrogenation Method Development

The tert-butyl ethyl 3-oxoglutarate derived from the target compound (via oxidation) serves as a benchmark substrate for evaluating new chiral Ru, Rh, or Ir catalysts because its steric bulk amplifies enantioselectivity differences. The compound's dramatic solvent-dependent ee (ranging from 20% in EtOH to 90% in acetone) makes it a sensitive probe for mechanistic studies [2].

Reference Standard for Enantiopurity Method Validation in Statin Intermediate QC

Due to its well-characterized enzymatic production and documented >99% ee, the (R)-enantiomer serves as a reference standard for chiral HPLC or SFC method qualification when analyzing other 3-hydroxyglutarate monoester batches from alternative suppliers or new synthetic routes [1].

Precursor for (R)-3-Hydroxyglutaric Acid in Metabolomics and Biomarker Studies

Controlled deprotection of both esters yields enantiopure (R)-3-hydroxyglutaric acid, which is used as an authentic standard for diagnosing glutaric aciduria type 1 and related inborn errors of metabolism. Use of the specific (R)-tert-butyl ethyl monoester ensures isomeric purity of the final acid, avoiding confounding results from racemic mixtures [1].

Quote Request

Request a Quote for 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.